molecular formula C8H8N2OS B6223503 6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one CAS No. 2763781-01-5

6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one

Cat. No.: B6223503
CAS No.: 2763781-01-5
M. Wt: 180.2
InChI Key:
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Description

6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is a heterocyclic compound that features a fused thieno-pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both amino and ketone functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one typically involves multi-step procedures starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thiophene derivatives. For instance, starting from 3-amino-4-methylthiophene-2-carboxylic acid, the compound can be synthesized through a series of reactions including amination, cyclization, and oxidation steps .

    Cyclization: The cyclization step often involves the use of dehydrating agents or catalysts to facilitate the formation of the fused ring system.

    Oxidation: The final step may involve oxidation to introduce the ketone functionality, using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the amino group to a corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one
  • 6-amino-4-ethyl-4H,7H-thieno[3,2-b]pyridin-7-one
  • 6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-5-one

Uniqueness

6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the amino group at the 6-position and the methyl group at the 4-position provides distinct steric and electronic properties compared to its analogs.

Properties

CAS No.

2763781-01-5

Molecular Formula

C8H8N2OS

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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